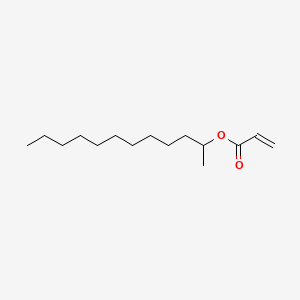
1-Methylundecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylundecyl acrylate, also known as propenoic acid 1-methylundecyl ester, is an organic compound with the molecular formula C15H28O2. It is a member of the acrylate family, which are esters derived from acrylic acid. This compound is characterized by its long alkyl chain, which imparts unique properties compared to other acrylates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylundecyl acrylate can be synthesized through the esterification of acrylic acid with 1-methylundecanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of acryloyl chloride with 1-methylundecanol in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high conversion rates and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylundecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 1-methylundecanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Reagents like hydrogen bromide (HBr) or thiols can be used.
Major Products Formed:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 1-methylundecanol
Addition Reactions: Various addition products depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Methylundecyl acrylate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in medical adhesives and coatings for medical devices.
Wirkmechanismus
The mechanism of action of 1-methylundecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group can participate in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers can interact with various molecular targets, such as proteins and cell membranes, depending on their application .
Vergleich Mit ähnlichen Verbindungen
Butyl Acrylate: A commonly used acrylate with a shorter alkyl chain, leading to different physical properties.
Ethyl Acrylate: Another acrylate with a shorter chain, used in similar applications but with different performance characteristics.
2-Ethylhexyl Acrylate: Known for its flexibility and used in pressure-sensitive adhesives.
Uniqueness of 1-Methylundecyl Acrylate: this compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties and enhances its performance in specific applications such as coatings and adhesives. Its ability to form flexible and durable films makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
51443-73-3 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
dodecan-2-yl prop-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-13-14(3)17-15(16)5-2/h5,14H,2,4,6-13H2,1,3H3 |
InChI-Schlüssel |
XQACRXVFENATBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


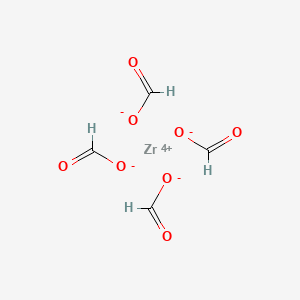
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
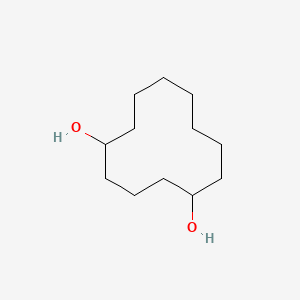
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
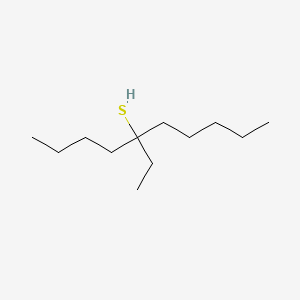

![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
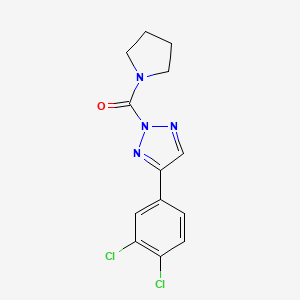
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
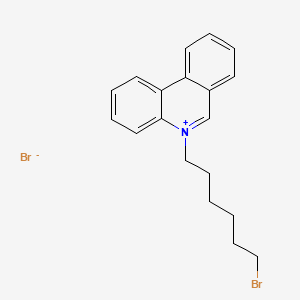
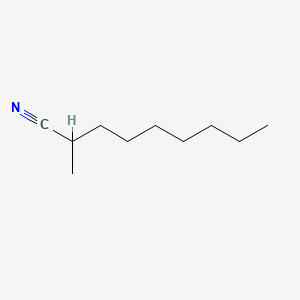
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
